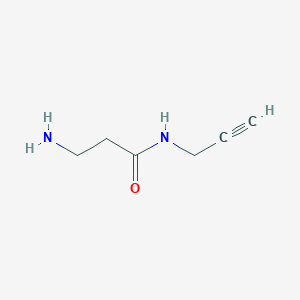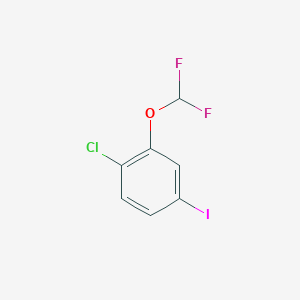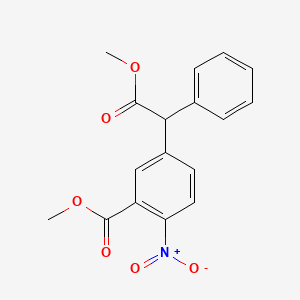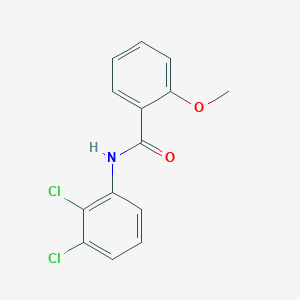![molecular formula C17H18N2O2 B12086516 (6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)
(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol is a complex organic compound that features a benzimidazole core structure Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol typically involves multiple steps, starting from commercially available starting materials. One common method involves the protection of hydroxyl groups using benzyl ethers, followed by the formation of the benzimidazole ring through cyclization reactions. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to minimize side reactions and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium hydride (NaH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: A derivative with enhanced anticancer properties.
Benzyl Ethers: Compounds with similar protective groups used in organic synthesis.
Uniqueness
(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both benzyloxy and ethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
(1-ethyl-6-phenylmethoxybenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C17H18N2O2/c1-2-19-16-10-14(8-9-15(16)18-17(19)11-20)21-12-13-6-4-3-5-7-13/h3-10,20H,2,11-12H2,1H3 |
InChI Key |
JOLVQLZERRUNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OCC3=CC=CC=C3)N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disulfide,bis[(4-nitrophenyl)methyl]](/img/structure/B12086433.png)
![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)




![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)





![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)

